Product packaging for Methylnaltrexone(Cat. No.:CAS No. 83387-25-1)

Methylnaltrexone

Katalognummer: B1235389
CAS-Nummer: 83387-25-1
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: JVLBPIPGETUEET-GAAHOAFPSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Conceptual Framework of Peripherally Acting Opioid Receptor Antagonism in Research

The study of peripherally acting opioid receptor antagonists is built on the principle of separating the central and peripheral actions of opioids. Opioids exert their effects by binding to receptors located throughout both the central and peripheral nervous systems. managedhealthcareexecutive.comnih.gov While central opioid receptor activation is primarily responsible for analgesia, it also leads to undesirable side effects. managedhealthcareexecutive.com Conversely, peripheral opioid receptor activation contributes to various physiological and pathological processes, including the modulation of gastrointestinal motility and inflammation. maedica.ronih.gov

The primary rationale for developing and studying peripherally selective opioid receptor antagonists like methylnaltrexone is to mitigate the undesirable peripheral side effects of opioid agonists, such as constipation, without compromising their centrally mediated pain relief. maedica.rocambridge.org Opioid-induced constipation (OIC) is a frequent and often debilitating side effect of opioid therapy that can significantly impact a patient's quality of life. researchgate.netdovepress.com By selectively blocking μ-opioid receptors in the gastrointestinal tract, PAMORAs can alleviate OIC while preserving the analgesic efficacy of opioids acting on the CNS. nih.gov This selective modulation allows researchers to dissect the distinct contributions of central versus peripheral opioid receptor systems to various physiological functions. nih.govstanford.edu

The development of this compound stemmed from the need to understand and counteract the peripheral effects of opioids. In the 1970s, researchers at the University of Chicago began investigating ways to reverse the gastrointestinal side effects of opioids without affecting their analgesic properties. This led to the synthesis of N-methyl-naltrexone, a quaternary ammonium (B1175870) derivative of the opioid antagonist naltrexone (B1662487). wikipedia.org The addition of a methyl group creates a charged molecule with increased polarity and decreased lipid solubility, which restricts its ability to cross the blood-brain barrier. wikipedia.orgbmj.com Early preclinical studies in the 1980s demonstrated that this compound could prevent the gastrointestinal effects of opioids without impacting centrally mediated analgesia. wikipedia.org These findings established this compound as a valuable mechanistic probe for differentiating between central and peripheral opioid actions. nih.gov

Rationale for Selective Peripheral Opioid Receptor Modulation

This compound's Significance in Understanding Opioid System Biology Beyond Analgesia

The utility of this compound in research extends beyond the study of OIC. It has become a crucial tool for exploring the broader biological roles of peripheral opioid receptors. Research using this compound has provided insights into:

Immune Modulation: Peripheral opioid receptors are present on immune cells, and their activation can influence inflammatory responses. maedica.ro Studies using this compound help to elucidate the role of these receptors in modulating inflammation.

Gastrointestinal Physiology: Beyond constipation, this compound has been used to investigate other aspects of opioid-induced bowel dysfunction and the complex interplay between the opioid and enteric nervous systems. nih.govresearchgate.net

Tumorigenesis: Some research suggests a potential link between opioid use and tumor growth. nih.gov The use of peripherally restricted antagonists like this compound in preclinical models may help to understand the contribution of peripheral opioid receptors to these processes. nih.gov

Distinguishing this compound from Centrally Acting Opioid Antagonists in Research Paradigms

The key distinction between this compound and centrally acting opioid antagonists, such as naloxone (B1662785) and naltrexone, lies in their ability to cross the blood-brain barrier. nih.govnih.gov This fundamental difference dictates their application in research.

Central vs. Peripheral Effects: Centrally acting antagonists block opioid receptors in both the CNS and the periphery. This non-selective action can reverse analgesia and precipitate withdrawal symptoms in opioid-dependent subjects. nih.gov In contrast, this compound's peripheral restriction allows for the isolated study of peripheral opioid receptor functions without confounding central effects. wikipedia.orgscholarsinmedicine.com

Research Applications: In research, naloxone and naltrexone are often used to study the central effects of opioids, including addiction, reward, and respiratory depression. nih.gov this compound, however, is the preferred tool for investigating peripheral opioid-mediated phenomena, such as gastrointestinal motility, immune responses, and inflammatory pain. wikipedia.orgmaedica.ro While a significant portion of analgesia is centrally mediated, some pain relief, particularly in inflammatory conditions, arises from the activation of peripheral opioid receptors; in such cases, this compound can actually increase pain. wikipedia.orgrk.md

The development of this compound has provided researchers with a sophisticated tool to explore the multifaceted nature of the opioid system, leading to a deeper understanding of its physiological and pathophysiological roles beyond analgesia.

Research Findings

Key Characteristics of this compound
CharacteristicDescriptionSource
Mechanism of ActionPeripherally acting μ-opioid receptor antagonist. wikipedia.orgscholarsinmedicine.com
Blood-Brain Barrier PermeabilityDoes not readily cross the blood-brain barrier due to its quaternary ammonium cation structure. wikipedia.orgbmj.com
Primary Research ApplicationTo differentiate between central and peripheral opioid effects and to study peripheral opioid receptor functions. nih.gov
Effect on Central AnalgesiaDoes not significantly affect the centrally mediated analgesic effects of opioids. wikipedia.orgnih.gov
Comparison of this compound and Centrally Acting Antagonists
FeatureThis compoundNaloxone/NaltrexoneSource
Site of ActionPrimarily peripheral tissues.Central and peripheral nervous systems. nih.govnih.gov
Blood-Brain Barrier CrossingRestricted.Readily crosses. wikipedia.orgbmj.comnih.gov
Effect on Opioid-Induced AnalgesiaGenerally preserved.Reversed. wikipedia.orgnih.gov
Induction of Withdrawal SymptomsTypically does not induce withdrawal.Can precipitate withdrawal in dependent individuals. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26NO4+ B1235389 Methylnaltrexone CAS No. 83387-25-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier.

CAS-Nummer

83387-25-1

Molekularformel

C21H26NO4+

Molekulargewicht

356.4 g/mol

IUPAC-Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChI-Schlüssel

JVLBPIPGETUEET-GAAHOAFPSA-O

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Isomerische SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Kanonische SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Löslichkeit

≥5 mg/mL

Synonyme

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Herkunft des Produkts

United States

Molecular and Cellular Pharmacodynamics of Methylnaltrexone

Opioid Receptor Binding Kinetics and Thermodynamics of Methylnaltrexone

The interaction of this compound with opioid receptors has been characterized through various in vitro studies, revealing its binding affinities and selectivity.

Quantitative Analysis of Mu-Opioid Receptor Affinity and Selectivity

This compound demonstrates a high affinity for the µ-opioid receptor. cambridge.orgeuropa.eu Studies using recombinant human opioid receptors have shown that this compound displaces opioid binding at the µ-opioid receptor with a notable affinity. nih.gov Specifically, it has been shown to be a selective antagonist of opioid binding at the mu-receptor. europa.eu In comparison to other peripherally restricted opioid antagonists like alvimopan, this compound has a lower binding affinity for human mu-opioid receptors. drugbank.com

Kinetic Descriptors of this compound-Receptor Interactions (e.g., Kᵢ values)

The inhibitory constant (Kᵢ) is a key kinetic descriptor that quantifies the affinity of a ligand for a receptor. For this compound, in vitro studies have determined its Kᵢ value for the µ-opioid receptor to be 28 nM. europa.eu Another study reported a Kᵢ of 10 nM for the µ-opioid receptor. nih.gov These values indicate a strong binding affinity of this compound for the µ-opioid receptor.

Table 1: Kinetic Descriptors of this compound

Receptor Kᵢ (nM) Source
Mu-opioid 28 europa.eu
Mu-opioid 10 nih.gov
Kappa-opioid 230 europa.eu
Kappa-opioid 30 nih.gov
Delta-opioid Much reduced affinity europa.eu
Delta-opioid 15,800 nih.gov

Affinity and Selectivity for Kappa and Delta Opioid Receptors

This compound exhibits a lower affinity for kappa and delta opioid receptors compared to the µ-opioid receptor. europa.eunih.gov It has an 8-fold lower potency for kappa-opioid receptors, with a reported Kᵢ of 230 nM, and a much-reduced affinity for delta-opioid receptors. europa.eu Another study reported a 3-fold lower affinity for κ-opioid receptors with a Ki of 30 nM and a significantly lower affinity for δ-opioid receptors with a Ki of 15.8 μM. nih.gov This selectivity for the µ-opioid receptor is a key feature of its pharmacological profile. medsafe.govt.nz

Post-Receptor Signaling Transduction Pathways Modulated by this compound

As an antagonist, this compound blocks the signaling pathways typically activated by opioid agonists. Opioid receptors, including the µ-opioid receptor, are G-protein coupled receptors (GPCRs). drugbank.comnih.gov

G-Protein Coupling and Downstream Effector Modulation

Upon agonist binding, opioid receptors couple to inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. nih.gov This, in turn, modulates downstream effectors. As an antagonist, this compound prevents this G-protein coupling and the subsequent downstream signaling cascade initiated by opioid agonists. drugbank.com While some initial reports suggested this compound had no intrinsic opioid agonist activity, more recent studies have indicated it may possess weak partial agonist activity. nih.govdrugbank.com The activity of opioid receptors is also modulated by Regulator of G-protein Signaling (RGS) proteins, which act as negative regulators of G-protein signaling. frontiersin.org

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

The activation of opioid receptors by agonists also leads to the recruitment of β-arrestins. nih.govoup.com β-arrestins play a role in receptor desensitization and internalization. drugbank.comnih.gov They uncouple the receptor from the G-protein, terminating signal transduction, and facilitate the internalization of the receptor through endocytosis. drugbank.com As an antagonist, this compound's primary role is to block the initial agonist-induced receptor activation, thereby preventing the subsequent recruitment of β-arrestin and receptor internalization. drugbank.com However, the interaction between opioid antagonists and β-arrestin signaling is complex and an area of ongoing research. Some evidence suggests that β-arrestin 2 signaling contributes to some of the side effects of opioids. oup.com

Impact on Src Activation and PI3 Kinase/mTOR Signaling

Research indicates that this compound can modulate key intracellular signaling pathways, notably those involving Src kinase and the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) cascade. nih.govvascularcell.com

In the context of angiogenesis, this compound has been shown to inhibit the activation of Src, a non-receptor tyrosine kinase, with an IC50 of approximately 5 nmol/L. aacrjournals.org This inhibition is linked to an increase in protein tyrosine phosphatase (PTP) activity at the plasma membrane of endothelial cells. nih.govascopubs.org The inactivation of Src by this compound subsequently leads to the inhibition of the PI3K/mTOR signaling pathway. nih.gov Specifically, Src is required for the phosphorylation of Akt, a downstream effector of PI3K, and mTOR Complex 2 is necessary for the serine phosphorylation of Akt. nih.gov By inhibiting Src, this compound disrupts this activation cascade. aacrjournals.orgnih.gov

Studies on non-small cell lung cancer (NSCLC) cells have further elucidated this mechanism. Morphine, a µ-opioid receptor agonist, was found to promote the phosphorylation of Src and activate the PI3K/Akt/mTOR pathway. nih.gov Treatment with this compound antagonized these effects, reducing the morphine-induced phosphorylation and subsequent pathway activation. nih.gov This suggests that this compound's blockade of the µ-opioid receptor directly interferes with agonist-induced activation of Src and downstream PI3K/mTOR signaling. nih.govplos.org

The synergistic effects of this compound with mTOR inhibitors like rapamycin and temsirolimus (B1684623) have also been observed. vascularcell.comnih.gov this compound's inhibition of Src and PI3K/mTOR Complex 2-mediated Akt activation complements the action of mTOR inhibitors, which target the downstream mTOR Complex 1. nih.gov This dual inhibition leads to a more potent anti-angiogenic effect. vascularcell.comnih.gov

Table 1: Effect of this compound on Key Signaling Molecules

Signaling MoleculeEffect of this compoundMechanismReference
SrcInhibition of activation (phosphorylation)Increases protein tyrosine phosphatase (PTP) activity. aacrjournals.org
PI3 KinaseInhibition of activationDownstream effect of Src inactivation. nih.govplos.org
AktInhibition of phosphorylationDependent on Src and PI3K/mTOR Complex 2 inactivation. aacrjournals.orgnih.gov
mTORInhibition of signalingMediated through inhibition of upstream activators like PI3K and Akt. nih.govnih.gov

Cellular Localization and Trafficking of Opioid Receptors in the Presence of this compound

Opioid receptors, including the µ-opioid receptor, are G-protein-coupled receptors (GPCRs) located on the cell surface. cambridge.orgoup.com Upon agonist binding, these receptors can undergo internalization, a process where they are translocated from the plasma membrane to intracellular compartments. cambridge.org This is a key mechanism for regulating receptor signaling and sensitivity. Subsequent to internalization, receptors may be recycled back to the cell membrane or targeted for degradation. cambridge.org

As a peripherally restricted antagonist, this compound primarily interacts with opioid receptors in tissues outside the central nervous system, such as those in the gastrointestinal tract. europa.eunih.gov Its primary mechanism involves blocking the binding of opioid agonists to these peripheral µ-opioid receptors. europa.eupfizer.com While specific studies focusing solely on this compound's direct impact on the physical trafficking and localization of opioid receptors are limited, its role as a competitive antagonist suggests it would prevent the agonist-induced conformational changes necessary for receptor internalization. By occupying the receptor's binding site without activating it, this compound would likely maintain the receptor in an inactive state on the cell surface, thereby preventing the agonist-driven processes of internalization, desensitization, and subsequent intracellular trafficking.

Mechanisms of Agonist-Antagonist Interaction at the Receptor Level

This compound acts as a competitive antagonist at the µ-opioid receptor. nih.gov This means it binds to the same site on the receptor as opioid agonists like morphine but does not activate the receptor to produce a biological response. nih.goveuropa.eu Instead, it blocks the receptor, preventing agonists from binding and eliciting their effects. cancer.gov

In vitro studies have determined the binding affinity of this compound for the µ-opioid receptor, with an inhibition constant (Ki) of 28 nM. europa.eu Its affinity for kappa-opioid receptors is approximately 8-fold weaker (Ki = 230 nM), and it has a much lower affinity for delta-opioid receptors, indicating its selectivity for the µ-opioid receptor. europa.eu

The interaction is a dynamic equilibrium. The presence of this compound reduces the availability of free receptors for agonists to bind to. This antagonism can be overcome by increasing the concentration of the agonist, a hallmark of competitive antagonism. Because this compound is a quaternary amine and largely restricted to the periphery, this competitive interaction primarily occurs at opioid receptors in tissues like the gut. wikipedia.orgcambridge.org This allows it to counteract the peripheral effects of opioids, such as constipation, without significantly affecting their central analgesic actions. wikipedia.orgnih.govdovepress.com

Investigating this compound's Effects on Receptor Allosterism

Allosteric modulation refers to the binding of a molecule to a site on a receptor that is distinct from the primary (orthosteric) binding site. revistachilenadeanestesia.clnih.gov This binding can modify the receptor's affinity or efficacy for its primary ligand. Allosteric modulators can be positive (enhancing the effect of the primary ligand), negative (reducing the effect), or neutral. nih.gov

Currently, there is limited direct evidence to characterize this compound as an allosteric modulator of the opioid receptor. The available data strongly support its role as a competitive antagonist, binding to the orthosteric site. nih.goveuropa.eu However, the concept of allosteric modulation is an active area of research in opioid pharmacology, with the aim of developing drugs with more refined effects and fewer side effects. acs.orgbiorxiv.orgpnas.org While some compounds have been identified as allosteric modulators of the µ-opioid receptor, the investigation into whether this compound possesses any allosteric properties is not well-documented in the current scientific literature. Future research may explore if, in addition to its primary competitive antagonist role, this compound can influence the receptor's conformation or its interaction with other signaling molecules through an allosteric mechanism.

Preclinical Pharmacokinetic and Pharmacodynamic Research of Methylnaltrexone

Mechanisms Governing Methylnaltrexone's Restricted Central Nervous System Penetration

The limited entry of this compound into the central nervous system (CNS) is a key feature of its pharmacological profile, attributed to its unique chemical structure and interaction with physiological barriers.

This compound is a quaternary amine derivative of naltrexone (B1662487). wikipedia.orgfpnotebook.com This chemical modification introduces a permanent positive charge on the nitrogen atom, significantly increasing the molecule's polarity. bmj.comnih.gov The blood-brain barrier (BBB) is a highly lipophilic membrane that restricts the passage of polar, water-soluble molecules. bmj.com Consequently, the charged and polar nature of this compound severely limits its ability to passively diffuse across the BBB. bmj.combmj.com This structural feature ensures that its antagonist activity is primarily confined to peripheral tissues, such as the gastrointestinal tract, while sparing the opioid receptors in the brain responsible for analgesia. wikipedia.orgcancer.govnih.gov Studies in rhesus macaques have shown that while trace amounts of this compound may be detected in the cerebrospinal fluid (CSF), the concentrations are significantly lower than in serum, suggesting minimal CNS penetration. nih.govescholarship.org

The blood-brain barrier also utilizes active efflux transporters, such as P-glycoprotein (P-gp), to remove a wide range of xenobiotics from the CNS. bmj.comnih.gov While P-gp plays a crucial role in limiting the brain penetration of many drugs, including some opioids, in vitro studies have demonstrated that this compound and its major metabolites are not substrates for P-gp. bmj.comnih.govdrugs.comresearchgate.netnih.gov This indicates that the primary mechanism for this compound's exclusion from the CNS is its inherent polarity due to the quaternary amine structure, rather than active efflux by P-gp. bmj.com

Preclinical studies have consistently demonstrated the low permeability of this compound across biological membranes, particularly the intestinal mucosa and the blood-brain barrier. In vitro studies using Caco-2 cells, a model for the intestinal epithelium, have shown very low permeability for this compound. fda.gov This low permeability is also reflected in its limited oral bioavailability. springermedizin.at In animal models, even at high intravenous doses, this compound does not produce signs of opioid withdrawal or interfere with opioid-induced analgesia, further supporting its restricted access to the CNS. bmj.comnih.gov Studies in various animal species, including mice, rats, and dogs, have confirmed that peripherally administered this compound effectively blocks the peripheral effects of opioids without affecting centrally mediated analgesia. Additionally, research has indicated that this compound can attenuate vascular permeability induced by various agents, suggesting a protective effect on endothelial barriers. atsjournals.orgatsjournals.org

Role of Efflux Transporters (e.g., P-glycoprotein) in Blood-Brain Barrier Exclusion

Disposition of this compound in Peripheral Tissues of Animal Models

Following administration, this compound undergoes moderate tissue distribution. medsafe.govt.nzeuropa.eu In animal models, it primarily acts on peripheral tissues, with a notable effect on the gastrointestinal tract. Studies in rats have shown that this compound is excreted in the milk of lactating animals. fda.goveuropa.euhres.ca The steady-state volume of distribution (Vss) is approximately 1.1 L/kg. medsafe.govt.nzeuropa.eueuropa.eu this compound exhibits minimal binding to human plasma proteins, ranging from 11.0% to 15.3%. nih.govfda.goveuropa.eu

Excretion Pathways and Elimination Kinetics of this compound in Research Models

Preclinical studies in mice, rats, and dogs have shown that this compound is primarily eliminated via renal excretion. Following intravenous administration of radiolabeled this compound, approximately half of the dose is excreted in the urine, with a somewhat lesser amount found in feces. europa.eudrugbank.com Specifically, in a 24-hour period post-dose, a mean of 56.4% of the administered dose was recovered in the urine of mice, and 66.0% was recovered in the urine of dogs. Fecal recovery in humans over 168 hours was 17.3%.

The majority of the drug is excreted as the unchanged parent compound. europa.eudrugbank.com In pooled 24-hour urine samples from preclinical models, unchanged this compound accounted for the vast majority of the radioactivity. For instance, in rats, the parent drug represented 92.4% of the total radioactivity in urine. While metabolites are present, they account for a smaller fraction of the excreted dose.

Species differences in metabolism have been noted; glucuronidation was identified as a major metabolic pathway in mice, rats, and dogs, but this is not a significant pathway in humans. researchgate.net Animal studies using radiolabeled this compound have also demonstrated that the compound is excreted into the milk of lactating rats. hpfb-dgpsa.caeuropa.euhres.capfizer.com The terminal elimination half-life in humans is approximately 8 hours. europa.eudrugbank.com

Quantitative Pharmacodynamic Modeling of this compound's Peripheral Effects in Preclinical Systems

Quantitative pharmacodynamic (PD) modeling in preclinical systems has been used to characterize the dose-response relationship of this compound in antagonizing opioid-induced effects. A primary model for this is the opioid-induced delay in gastrointestinal transit in rats. pfizer.com In these models, this compound inhibits the opioid-induced delay in a dose-dependent manner. pfizer.com

Studies designed to quantify this effect have determined the effective dose 50 (ED₅₀), which is the dose required to produce 50% of the maximum possible effect. In a rat model where small intestinal transit was inhibited by subcutaneously administered morphine, the ED₅₀ for subcutaneously administered this compound to reverse this inhibition was 4.47 mg/kg. nih.gov

Another preclinical model used to quantify the peripheral antagonist activity of this compound is the reversal of morphine's inhibitory effect on castor oil-induced diarrhea in rats. In this model, pretreatment with this compound significantly reversed the anti-diarrheal effect of morphine. nih.gov The ED₅₀ for this compound in this specific pharmacodynamic model was found to be 0.585 mg/kg. nih.gov These quantitative models provide a preclinical measure of the potency of this compound at its peripheral target sites.

Drug-Drug Interaction Mechanisms Involving this compound in Preclinical Settings

Preclinical research has focused on two primary mechanisms for potential drug-drug interactions: metabolism via cytochrome P450 enzymes and interactions with drug transporters. As established in section 3.3.2, in vitro studies confirm that this compound has a low potential to either inhibit or induce CYP enzymes, making this an unlikely pathway for clinically significant interactions. nih.govhpfb-dgpsa.ca

The second major area of investigation has been drug transporters. Preclinical in vitro screening studies have been conducted to determine if this compound or its metabolites are substrates or inhibitors of key transporters. These studies have shown that this compound is a substrate for the organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion transporters MATE1 and MATE2-K. fda.govfda.govdrugs.com Importantly, in vitro findings indicate that this compound is not a substrate for P-glycoprotein (P-gp), Multidrug Resistance Protein 2 (MRP2), or the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.govdrugs.comdovepress.com

Regarding the potential for this compound to cause interactions, in vitro studies have demonstrated that this compound and its major metabolites are unlikely to cause clinically meaningful drug-drug interactions by inhibiting a wide array of transporters. fda.govrxlist.comdrugs.com This includes P-gp, Breast Cancer Resistance Protein (BCRP), MRP2, OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, MATE1, and MATE2-K at clinically relevant concentrations. fda.govrxlist.comdrugs.com This low potential for interaction via either CYP enzymes or major drug transporters gives this compound a favorable drug-drug interaction profile in preclinical assessments.

Table 2: In Vitro Transporter Interaction Profile of this compound

TransporterSubstrate StatusInhibition Potential
P-gp No nih.govdrugs.comdovepress.comUnlikely to be clinically significant. rxlist.comdrugs.com
BCRP No drugs.comUnlikely to be clinically significant. rxlist.comdrugs.com
OCT1 / OCT2 Yes fda.govfda.govdrugs.comUnlikely to be clinically significant. rxlist.comdrugs.com
MATE1 / MATE2-K Yes fda.govfda.govdrugs.comUnlikely to be clinically significant. rxlist.comdrugs.com
OATP1B1 / OATP1B3 No drugs.comUnlikely to be clinically significant. rxlist.comdrugs.com
OAT1 / OAT3 No drugs.comUnlikely to be clinically significant. rxlist.comdrugs.com
MRP2 No drugs.comUnlikely to be clinically significant. rxlist.comdrugs.com

Preclinical Research Models and Mechanistic Findings of Methylnaltrexone

In Vitro Cellular and Organ Bath Models for Methylnaltrexone Investigation

In vitro models are crucial for elucidating the pharmacological profile of compounds like this compound. These models, which include isolated tissues and cell lines, allow for controlled investigation of receptor interactions and functional responses.

Organ bath systems are classic pharmacological tools used to study the contractility of isolated tissues. reprocell.comdmt.dk In these assays, tissue preparations are suspended in a temperature-controlled, oxygenated solution, and their contractile responses to various stimuli are recorded. reprocell.com This method has been instrumental in characterizing the effects of this compound on gastrointestinal tissues. nih.govtandfonline.com

Studies using isolated guinea-pig ileum and human small intestine have demonstrated that this compound effectively reverses the inhibitory effects of morphine on gut contractility. nih.govtandfonline.com In the guinea-pig ileum, a reliable model for studying opioid effects on cholinergic pathways, this compound antagonized morphine-induced inhibition of electrically stimulated muscle contractions. nih.gov Interestingly, some research suggests the existence of an endogenous inhibitory opioid tone in the gastrointestinal musculature, as this compound alone has been shown to enhance muscle contractility in tissues from humans and equines. nih.govtandfonline.com However, the effects of this compound on electrically-evoked contractions in the guinea pig ileum have produced mixed results in different studies. nih.govtandfonline.com

Table 1: Effects of this compound in Isolated Tissue Preparations
Tissue ModelKey FindingReference
Guinea-Pig IleumReversed morphine-induced inhibition of gut contractility. nih.govtandfonline.com
Human Small IntestineReversed morphine-induced inhibition of gut contractility. nih.govtandfonline.com
Guinea-Pig Ileum (LMMP)Dose-dependently reduced morphine's inhibitory effect on twitch contractions in naïve animals and abolished it in chronically opiate-treated animals. nih.gov

Cell line-based studies are invaluable for investigating the specific interactions of this compound with opioid receptors at a molecular level. These studies often utilize cells that have been genetically engineered to express specific human opioid receptors.

Research using cells expressing recombinant human opioid receptors has provided detailed insights into this compound's binding affinities. These studies have shown that this compound has a higher affinity for μ-opioid receptors compared to κ- and δ-opioid receptors. nih.gov While initially considered a pure antagonist, more recent studies have indicated that this compound may possess weak partial agonist activity at recombinant μ- and κ-opioid receptors. nih.gov

Furthermore, cell line studies have been employed to explore the effects of this compound in the context of cancer. In human cancer cell lines, such as colorectal, breast, and non-small cell lung cancer cells, this compound has demonstrated anti-proliferative activity and has been shown to enhance the tumoricidal effects of chemotherapeutic agents like 5-fluorouracil (B62378). nih.govnih.gov The proposed mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest, rather than apoptosis. nih.gov

Table 2: Receptor Binding and Activity of this compound in Cell-Based Assays
ReceptorFindingReference
μ-opioid receptorHigher binding affinity. nih.gov
κ-opioid receptorLower binding affinity compared to μ-receptors. nih.gov
δ-opioid receptorSignificantly lower binding affinity. nih.gov
μ- and κ-opioid receptorsExhibited weak partial agonist activity. nih.gov

Functional Assays of Opioid Receptor Antagonism in Isolated Tissues (e.g., guinea-pig ileum, human small intestine)

Animal Models for Investigating this compound's Peripheral Actions

Animal models are essential for understanding the in vivo effects of this compound and for bridging the gap between in vitro findings and clinical applications. tandfonline.comresearchgate.net These models allow for the investigation of complex physiological responses in a whole-organism context.

Rodent models have been extensively used to study the effects of this compound on gastrointestinal motility. tandfonline.comresearchgate.net In rats, this compound has been shown to effectively antagonize the inhibition of gastrointestinal transit caused by morphine. tandfonline.com These preclinical studies have been crucial in demonstrating that this compound can reverse opioid-induced constipation without compromising the central analgesic effects of opioids. tandfonline.comresearchgate.net Studies in rats have shown that subcutaneously administered this compound reverses the delay in oral-cecal transit induced by morphine without affecting analgesia. nih.gov

The role of peripheral opioid receptors in inflammation and pain has been a significant area of research. mdpi.commaedica.ro Animal models of inflammation, such as those induced by carrageenan, have shown that peripheral opioid receptors are upregulated in inflamed tissues, which can enhance the analgesic effects of peripherally acting opioids. mdpi.commaedica.ro

Studies investigating this compound in the context of pain and inflammation have yielded important findings. While this compound does not typically interfere with the central analgesic effects of opioids, it can attenuate peripheral opioid-mediated analgesia. wikipedia.org Research in rodent models has indicated that the co-administration of a peripherally acting opioid antagonist like this compound with a centrally acting opioid agonist might be a strategy to prevent the development of analgesic tolerance. mdpi.com However, other studies in rats have suggested that this compound does not prevent morphine tolerance, indicating that this tolerance is primarily mediated by central rather than peripheral opioid receptors. nih.gov

Preclinical investigations into the cardiovascular and respiratory effects of this compound have been conducted to ensure its safety profile. In juvenile rats, high doses of intravenously administered this compound were associated with adverse clinical signs such as convulsions and labored breathing. pfizer.comeuropa.eu Non-clinical studies in canines have reported cardiac effects, including the prolongation of action potentials in Purkinje fibers or QTc interval prolongation, although the underlying mechanism is not fully understood and does not appear to involve the hERG channel. europa.eu In healthy human volunteers, however, no significant effect on the QTc interval was detected at therapeutic doses. pfizer.commedsafe.govt.nz

Investigation of Emetic Reflexes in Animal Models

Preclinical investigations into the effects of this compound on emetic reflexes have utilized various animal models to understand its mechanism of action. A key challenge in this area of research is the variability in the emetic reflex across species. Notably, rodents such as rats and mice lack a true vomiting reflex. researchgate.netnih.govsgul.ac.uk Consequently, researchers rely on surrogate behaviors to assess nausea and gastrointestinal malaise in these models, such as pica—the consumption of non-nutritive substances like kaolin (B608303) clay. researchgate.net

In contrast, other species like dogs and ferrets possess a well-defined emetic reflex and are commonly used in studies of nausea and vomiting. wikipedia.orguliege.be In a canine model, this compound demonstrated the ability to block opioid-induced emesis. wikipedia.org Specifically, studies have shown that this compound can reverse emesis induced by opioids in dogs. hres.ca In rats, this compound has been found to decrease morphine-induced kaolin intake, suggesting it can attenuate opioid-induced nausea-like states even in non-emetic species. hres.ca These preclinical studies have consistently confirmed that this compound antagonizes the action of µ-opioid receptor agonists that evoke emesis.

Table 1: Summary of this compound's Effects on Emetic and Nausea-like Behaviors in Animal Models

Animal Model Reflex/Behavior Studied Stimulus Effect of this compound Finding
Dog Emetic Reflex (Vomiting) Opioids Reversal of emesis Blocks opioid-induced vomiting. wikipedia.orghres.ca
Rat Pica (Kaolin Clay Intake) Morphine Decreased kaolin intake Attenuates nausea-like behavior. researchgate.nethres.ca

Comparative Pharmacological Studies of this compound with Other Opioid Antagonists in Preclinical Systems

Pharmacological studies in preclinical systems have compared this compound to other opioid antagonists to elucidate its unique profile. This compound is a quaternary N-methyl derivative of the opioid antagonist naltrexone (B1662487). cambridge.orgbpac.org.nz This structural modification—the addition of a methyl group—creates a quaternary amine that carries a positive charge, increasing its polarity and decreasing the lipophilicity that would allow it to cross the blood-brain barrier. wikipedia.orgcambridge.org This distinguishes it from tertiary amine antagonists like naltrexone and naloxone (B1662785), which are more lipid-soluble, readily penetrate the central nervous system (CNS), and therefore block both central and peripheral opioid effects. cambridge.org

This peripheral restriction is a key differentiator. In opioid-tolerant dogs, for instance, high doses of this compound did not precipitate withdrawal symptoms, whereas naltrexone induced withdrawal at very low doses. tandfonline.com This underscores this compound's inability to significantly antagonize central opioid receptors responsible for analgesia and physical dependence. cambridge.orgtandfonline.com While systemic antagonists like naloxone and naltrexone can reverse peripheral side effects, they carry the risk of reversing centrally-mediated analgesia. nih.gov

In terms of receptor binding affinity, in vitro studies have shown that this compound is a µ-opioid receptor-preferring antagonist. One study reported an inhibition constant (Ki) of approximately 10 nM for µ-opioid receptors, with a threefold lower affinity for κ-opioid receptors (Ki ≈ 30 nM) and significantly less affinity for δ-opioid receptors (Ki ≈ 15.8 μM). tandfonline.com Another analysis reported a Ki of 28 nM at µ-receptors and an 8-fold lower potency for κ-receptors (Ki = 230 nM). europa.eu Some research also indicates that this compound may exhibit weak partial agonist activity at recombinant µ and κ opioid receptors. tandfonline.com

Table 2: Preclinical Pharmacological Comparison of Opioid Antagonists

Compound Chemical Structure Blood-Brain Barrier Penetration Primary Site of Action Key Preclinical Finding
This compound Quaternary Amine Restricted Peripheral Antagonizes peripheral opioid effects without inducing CNS withdrawal symptoms in dogs. cambridge.orgtandfonline.com
Naltrexone Tertiary Amine Readily Crosses Central & Peripheral Induces withdrawal symptoms at low doses in opioid-tolerant dogs. cambridge.orgtandfonline.com
Naloxone Tertiary Amine Readily Crosses Central & Peripheral Reverses both central and peripheral opioid effects; has a narrow therapeutic index. cambridge.org

Investigation of Non-Canonical Opioid Receptor Targets and Mechanisms by this compound

Beyond its canonical role as a peripheral µ-opioid receptor antagonist, preclinical research suggests this compound engages with other signaling pathways and targets. These non-canonical mechanisms contribute to its observed effects in various experimental contexts, particularly in cancer biology and neuro-inflammation. Evidence points to this compound's ability to modulate pathways independent of, or downstream from, direct opioid receptor antagonism. nih.gov

For example, some of the anti-cancer effects of this compound are proposed to be mediated through the opioid growth factor receptor (OGFr) axis, which results in decreased cell replication. nih.govresearchgate.netresearchgate.net Furthermore, studies have shown that this compound can inhibit the proliferation of cancer cells induced by epidermal growth factor (EGF), indicating an interaction with growth factor receptor signaling pathways. nih.gov These findings suggest that the biological activity of this compound extends beyond simple opioid blockade and involves a more complex interplay with cellular signaling cascades.

A significant area of preclinical investigation has been the effect of this compound on angiogenesis, the formation of new blood vessels, which is critical for tumor growth. iiarjournals.org Multiple studies have demonstrated that this compound can inhibit angiogenesis induced by vascular endothelial growth factor (VEGF). mdpi.comcapes.gov.brnih.gov The mechanism appears to involve the inhibition of VEGF receptor phosphorylation and transactivation. nih.govnih.gov

In vitro research established that this compound inhibits the activation of VEGF receptors 1 and 2, which in turn blocks the subsequent proliferation and migration of endothelial cells—key events in angiogenesis. nih.govnih.gov The downstream signaling is also affected; this compound was found to block the activation of RhoA, a small GTPase involved in cytoskeletal organization and cell motility. nih.gov

Furthermore, this compound has shown synergistic effects when combined with other agents. It enhances the anti-angiogenic effects of mTOR inhibitors like temsirolimus (B1684623) and rapamycin (B549165). nih.gov This synergy is achieved by targeting different components of the same pathway: this compound stimulates tyrosine phosphatase activity, which inhibits VEGF-induced Src activation, while mTOR inhibitors block a downstream target of Akt. nih.gov A synergistic effect was also observed with the chemotherapeutic agent 5-fluorouracil and the anti-VEGF antibody bevacizumab in inhibiting VEGF-induced angiogenesis. capes.gov.brresearchgate.net These findings suggest that this compound's anti-angiogenic properties could be therapeutically relevant. nih.govnih.gov

Table 3: this compound's Effects on Angiogenesis Signaling Pathways

Target/Pathway Effect of this compound Mechanism Outcome
VEGF Receptors (VEGFR1/2) Inhibition of phosphorylation/activation Direct or indirect inhibition of receptor transactivation. nih.govnih.gov Reduced endothelial cell proliferation and migration. nih.gov
RhoA Activation Blockade Inhibition of downstream signaling from VEGF receptors. nih.gov Inhibition of endothelial cell migration. nih.gov
Src Activation Inhibition Stimulation of tyrosine phosphatase activity, leading to Src dephosphorylation. nih.gov Inhibition of Src-regulated PI3 kinase and mTORC2-mediated Akt activation. nih.gov
mTOR Pathway Synergistic Inhibition (with mTOR inhibitors) Acts upstream of mTOR complex 1, complementing the action of drugs like temsirolimus. nih.gov Enhanced inhibition of VEGF-induced angiogenesis. nih.gov

Preclinical studies have explored the direct effects of this compound on cancer cell proliferation and apoptosis, often in contexts not directly involving exogenous opioids. uchicagomedicine.org These investigations reveal that this compound can exert anti-proliferative effects on various human cancer cell lines. iiarjournals.orgnih.gov

In studies using head and neck squamous cell carcinoma (HNSCC) cells, this compound strongly inhibited proliferation, clonogenic activity, invasion, and migration in cell lines that express the µ-opioid receptor (MOR), but had no effect on a cell line that lacked MOR expression. researchgate.net This suggests that its action in this context is mediated through the tumor cells' own opioid receptors. researchgate.net Similarly, this compound demonstrated anti-proliferative activity in human colorectal cancer (SW-480), breast cancer (MCF-7), and non-small cell lung cancer (H358) cell lines. nih.goviiarjournals.orgnih.gov

Interestingly, the mechanism does not appear to involve the induction of apoptosis. In SW-480 cells, treatment with this compound did not increase apoptosis. iiarjournals.orgnih.gov Instead, its anti-proliferative effect was associated with an arrest of the cell cycle in the G1 phase and a corresponding decrease in the expression of cyclin A. iiarjournals.orgnih.gov Some research also points to the opioid growth factor receptor (OGFr) axis as a potential mediator of these anti-proliferative effects. nih.govresearchgate.net

Table 4: Effects of this compound on Cancer Cell Lines in Preclinical Studies

Cell Line Cancer Type Effect Mechanism
FaDu, MDA686Tu Head and Neck Squamous Cell Carcinoma Inhibition of proliferation, invasion, migration. researchgate.net Mediated via the µ-opioid receptor. researchgate.net
SW-480 Colorectal Cancer Inhibition of proliferation. iiarjournals.orgnih.gov G1 cell cycle arrest; decreased cyclin A expression; not apoptosis-mediated. iiarjournals.orgnih.gov
MCF-7 Breast Cancer Inhibition of proliferation. iiarjournals.orgnih.gov Anti-proliferative activity observed. iiarjournals.org
H358 Non-Small Cell Lung Cancer Inhibition of proliferation. nih.goviiarjournals.orgnih.gov Anti-proliferative activity observed. iiarjournals.org

Emerging preclinical evidence indicates that this compound can modulate complex neuroimmune interactions, particularly in the context of chronic opioid administration. Chronic opioid use can lead to phenomena like analgesic tolerance and opioid-induced hyperalgesia (OIH), processes thought to involve activation of glial cells, such as microglia, in the central nervous system. pitt.eduresearchgate.net

Groundbreaking research has clarified the role of peripheral µ-opioid receptors (MORs) in initiating these neuroinflammatory responses. Studies using mouse models demonstrated that MORs are expressed by peripheral nociceptors (pain-sensing neurons) but are absent from spinal microglia. pitt.edunih.gov Chronic morphine treatment was shown to cause microglial activation in the spinal cord, but this activation is a downstream consequence of signals from peripheral neurons, not a direct effect of morphine on microglia. pitt.edunih.gov

This is where this compound's peripheral restriction is critical. By co-administering this compound with morphine, researchers found they could prevent the development of both morphine tolerance and OIH. pitt.edunih.gov The proposed mechanism is that this compound blocks MORs on the peripheral terminals of nociceptors, thereby preventing the initial signaling cascade that leads to central sensitization and subsequent microglial activation. pitt.edunih.gov This finding dissociates the central analgesic effects of opioids from the peripheral mechanisms that trigger tolerance and OIH, highlighting a key neuroimmune modulatory role for peripheral opioid receptor antagonists. nih.gov

Table 5: Preclinical Findings on this compound and Neuroimmune Modulation

Model/System Finding Proposed Mechanism of this compound Implication
Mouse Model of Morphine Tolerance/OIH Co-administration of this compound with morphine prevents the development of analgesic tolerance and opioid-induced hyperalgesia (OIH). pitt.edunih.gov Blocks µ-opioid receptors on peripheral nociceptors, preventing the initiation of central sensitization. pitt.edunih.gov The development of tolerance and OIH is initiated by peripheral, not central, opioid receptor actions.
Immunohistochemistry & RNA-Sequencing µ-opioid receptors are expressed on nociceptors but not on spinal microglia. pitt.edunih.gov N/A Microglial activation is a downstream effect of neuronal signaling, not a direct opioid effect on microglia. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies of Methylnaltrexone

Design and Synthesis of Novel this compound-Based Compounds for Targeted Research

The core structure of this compound serves as a valuable template for the design and synthesis of novel compounds aimed at specific research objectives. These objectives can range from developing more potent or selective peripheral opioid antagonists to creating tool compounds for studying the physiological roles of peripheral opioid receptors.

One area of research involves the synthesis of analogues with modified physicochemical properties. For example, while the quaternary amine of this compound restricts its central nervous system (CNS) penetration, it also contributes to its poor oral bioavailability. nih.gov The design of novel derivatives might focus on improving oral absorption while maintaining peripheral selectivity. This could involve creating prodrugs or modifying the molecule to interact more favorably with intestinal transporters.

Another direction is the development of compounds with altered receptor subtype selectivity. This compound is primarily a mu-opioid receptor antagonist but also has some activity at kappa-opioid receptors. drugbank.com By systematically modifying the this compound scaffold, it may be possible to design analogues with enhanced selectivity for the mu-receptor or to create compounds that are selective for kappa- or delta-opioid receptors in the periphery.

The synthesis of isotopically labeled versions of this compound is also crucial for research, particularly for pharmacokinetic and metabolic studies. These labeled compounds allow for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. drugbank.com

Conformational Analysis and Molecular Dynamics Simulations of this compound-Receptor Complexes

The interaction between a ligand and its receptor is a dynamic process governed by the specific three-dimensional structures and conformational flexibility of both molecules. For this compound, a peripherally acting mu-opioid receptor (μOR) antagonist, understanding its binding mode and the resulting conformational changes in the receptor is crucial for elucidating its mechanism of action. Computational methods such as conformational analysis and molecular dynamics (MD) simulations provide powerful tools to investigate these interactions at an atomic level.

This compound is a quaternary amine derivative of the opioid antagonist naltrexone (B1662487). drugbank.comwikipedia.org The presence of a permanent positive charge on the nitrogen atom restricts its ability to cross the blood-brain barrier, confining its antagonistic effects to peripheral tissues. drugbank.comeuropa.eu This structural modification is the primary determinant of its clinical profile, but it also influences the specific interactions within the receptor binding pocket compared to its parent compound, naltrexone.

Molecular dynamics simulations on μ-opioid receptor complexes have revealed that both agonists and antagonists interact with key residues within the binding pocket. nih.gov A critical interaction for many morphinan-based ligands is the formation of a salt bridge between the protonated amine of the ligand and the highly conserved aspartic acid residue at position 3.32 (Asp147) in transmembrane helix 3 (TM3). nih.govacs.org It is anticipated that the quaternary ammonium (B1175870) group of this compound engages in a similar, strong ionic interaction with Asp147.

Simulations of antagonists like naltrexone show a distinct binding mode compared to agonists. While both classes interact with Asp147 in TM3, antagonists tend to form additional bonds with residues such as Tyrosine 3.33 (Tyr148), whereas agonists often interact with Histidine 6.52 (His297) in TM6. This differential binding is a key factor in preventing the conformational changes necessary for receptor activation.

The binding of an antagonist like this compound is expected to stabilize the receptor in an inactive conformation. MD simulations of the μ-opioid receptor have identified several molecular "switches" that govern the transition from the inactive to the active state. One such switch is the "3-7 lock," a hydrogen bond between residues on TM3 and TM7 that is often present in the inactive state and breaks upon agonist binding. The binding of an antagonist is thought to maintain this lock, preventing the outward movement of TM6 that is characteristic of receptor activation. acs.org Another key element is the rotameric state of Tryptophan 6.48 (Trp293), a "toggle switch" that changes conformation during activation. researchgate.net

The stability of the ligand-receptor complex can be assessed in MD simulations by monitoring metrics such as the root-mean-square deviation (RMSD) of the atomic positions over time. For instance, MD simulations of naltrexone bound to the human μ-opioid receptor (hMOR) in an activated state showed an average RMSD of 2.6 Å, indicating a slightly less stable receptor accommodation compared to control simulations, which is consistent with its role as an antagonist. researchgate.net Similar analyses for this compound would provide insight into how the quaternary methyl group affects the stability and dynamics of the complex.

The binding affinity of this compound for opioid receptors has been quantified in vitro. These studies confirm its selectivity for the μ-opioid receptor.

Table 1: this compound Bromide Binding Affinity

Receptor Subtype Inhibition Constant (Ki)
Mu-Opioid Receptor (μOR) 28 nM europa.eu

This table displays the in vitro binding affinity of this compound bromide for mu and kappa opioid receptors, indicating a higher affinity for the mu subtype.

Computational docking and simulation studies on various opioid ligands have consistently identified a set of key residues within the μ-opioid receptor that are critical for antagonist binding.

Table 2: Key Amino Acid Residues in the μ-Opioid Receptor Antagonist Binding Pocket

Residue Location Putative Role in Antagonist Interaction
Asp147 (D3.32) Transmembrane Helix 3 Forms a primary ionic interaction with the ligand's nitrogen atom. nih.govacs.org
Tyr148 (Y3.33) Transmembrane Helix 3 Forms hydrogen bonds with antagonists, contributing to the inactive state conformation. mdpi.com
Trp293 (W6.48) Transmembrane Helix 6 Acts as a "toggle switch"; its conformation is stabilized in an inactive state by antagonists. researchgate.net

This table summarizes the crucial amino acid residues in the mu-opioid receptor's binding site that interact with antagonist ligands like this compound to stabilize the inactive receptor conformation.

Advanced Research Methodologies Applied to Methylnaltrexone Studies

Radioligand Binding Assays for Receptor Occupancy and Affinity Profiling

Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (like methylnaltrexone) and its receptor. These in vitro techniques use a radiolabeled compound to measure the affinity (Ki) of a drug for a specific receptor and the density of these receptors (Bmax) in a given tissue. nih.govnih.gov

In the study of this compound, competition binding assays have been crucial. In these experiments, a constant concentration of a radiolabeled ligand known to bind to opioid receptors is incubated with tissue preparations (e.g., brain or gastrointestinal tissue homogenates) in the presence of varying concentrations of unlabeled this compound. By measuring the concentration of this compound that displaces 50% of the radiolabeled ligand (the IC50 value), researchers can calculate its binding affinity (Ki).

Studies have demonstrated that this compound is a selective antagonist for the mu-opioid receptor. fda.goveuropa.eu In vitro binding assays using human receptors revealed an inhibition constant (Ki) of 28 nM for the mu-opioid receptor, showing an 8-fold higher potency for this receptor compared to the kappa-opioid receptor (Ki = 230 nM) and significantly lower affinity for the delta-opioid receptor. fda.goveuropa.eu These assays confirm that this compound binds effectively to the target receptor responsible for opioid-induced constipation.

Table 1: Opioid Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Ki)
Mu (µ) 28 nM
Kappa (κ) 230 nM
Delta (δ) >10,000 nM

Data sourced from studies on cloned human opioid receptors. fda.gov

Electrophysiological Techniques for Assessing Receptor Function (e.g., Patch-Clamp)

Electrophysiological techniques, particularly the patch-clamp method, provide a real-time assessment of receptor function by measuring ion flow across cell membranes. nih.gov This is critical for understanding the functional consequences of a drug binding to its receptor. Opioid agonists typically activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, which leads to a reduction in neuronal excitability. nih.gov

In the context of this compound, patch-clamp studies are used to demonstrate its antagonist properties at a cellular level. nih.gov For instance, researchers can first apply an opioid agonist like morphine to a neuron expressing mu-opioid receptors and record the resulting changes in ion currents. Subsequent application of this compound would be expected to reverse these agonist-induced effects, confirming that it functionally blocks the receptor. nih.govnih.gov These studies can be performed on neurons from the dorsal root ganglia or the enteric nervous system to specifically probe the peripheral actions of this compound. nih.govresearchgate.net This methodology provides direct evidence that this compound prevents the downstream signaling of mu-opioid receptors that alters neuronal function and gut motility.

Molecular Imaging Techniques for In Vivo Receptor Distribution and Ligand Tracking in Animal Models

Molecular imaging allows for the non-invasive visualization and quantification of biochemical processes in living organisms.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies

PET and SPECT are powerful nuclear imaging techniques that use radiotracers to visualize the distribution and density of receptors in the body. researchgate.net While studies specifically using radiolabeled this compound for PET or SPECT are not prominent, these techniques are invaluable for studying its mechanism of action. researchgate.netfirstwordpharma.com

A key application is in receptor occupancy studies. Researchers can administer a known PET tracer for mu-opioid receptors, such as [¹¹C]carfentanil, and image its distribution in the brain and peripheral organs of animal models or human volunteers. nih.govresearchgate.net After administration of unlabeled this compound, subsequent PET scans can demonstrate that the radiotracer is displaced from peripheral receptors (e.g., in the gut) but not from receptors in the brain. nih.gov This provides definitive in vivo evidence of this compound's peripherally restricted antagonism and its inability to cross the blood-brain barrier, a cornerstone of its therapeutic profile. nih.govresearchgate.net

Magnetic Resonance Imaging (MRI) for Functional Correlates

Functional Magnetic Resonance Imaging (fMRI) measures changes in blood flow to detect brain activity. While not used to track the drug directly, fMRI can assess the functional consequences of this compound's actions. For example, fMRI studies have shown that opioid analgesics decrease pain-related activation in specific brain regions. In a research setting, administering an opioid to produce analgesia and then giving this compound would not be expected to alter these central activity patterns on an fMRI scan. This would functionally confirm that this compound does not interfere with the central pain-relieving effects of opioids, complementing the findings from PET and SPECT about its peripheral restriction.

Computational Chemistry and Molecular Docking Simulations for Ligand-Receptor Interactions

Computational chemistry and molecular docking are in silico methods used to predict how a ligand, such as this compound, binds to its receptor at a molecular level. researchgate.net Using the three-dimensional crystal structure of the mu-opioid receptor, researchers can simulate the docking of this compound into the receptor's binding pocket.

These simulations can predict the binding orientation and calculate a "docking score," which estimates the binding affinity. More importantly, they reveal the specific molecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—between this compound and the amino acid residues of the receptor. This provides a structural basis for its binding affinity and selectivity. For example, a computational study investigating potential antivirals through molecular docking reported a binding energy for this compound of -15.5 kcal/mol to a specific protein target, illustrating the quantitative power of this approach. researchgate.net Such studies help in understanding why the addition of a methyl group to naltrexone (B1662487) creates a molecule that retains high affinity for the mu-opioid receptor while being restricted to the periphery.

Omics Approaches (Genomics, Proteomics, Metabolomics) to Identify Novel Mechanisms of this compound Action

"Omics" technologies provide a global view of molecules in a biological system and can uncover novel mechanisms of drug action.

Genomics: This field studies the complete set of an organism's genes. In relation to this compound, genomic studies could identify genetic variations (polymorphisms) in the mu-opioid receptor gene (OPRM1) or other relevant genes that may influence a patient's response to the drug. A clinical trial has been registered to study the impact of CYP2C19 genotype on the effects of ticagrelor (B1683153) when co-administered with morphine and potentially this compound, highlighting the growing interest in pharmacogenomics. drugbank.com

Proteomics: This is the large-scale study of proteins. Proteomic analyses can be used to compare protein expression profiles in gastrointestinal tissues or cells before and after treatment with opioids and this compound. This could reveal changes in signaling pathways, cellular structure, or inflammatory responses that are modulated by this compound, providing a deeper understanding of its effects beyond simple receptor antagonism. researchgate.net

Metabolomics: This approach profiles the complete set of small-molecule metabolites in a biological sample. worldscientific.com Studies on this compound have identified its primary metabolites in humans, including this compound-3-sulfate and two epimeric alcohols, methyl-6α-naltrexol and methyl-6β-naltrexol. nih.gov Metabolomic profiling of plasma or tissue after this compound administration can provide a comprehensive picture of its metabolic fate and identify biomarkers that correlate with its therapeutic effect on bowel function. nih.gov

Together, these advanced methodologies have been indispensable in building a comprehensive scientific understanding of this compound, from its fundamental receptor interactions to its functional effects in living systems.

Table 2: Compound Names Mentioned

Compound Name
Alvimopan
Carfentanil
DAMGO
Morphine
Naldemedine
Naloxegol
Naloxone (B1662785)
Naltrexone
Ticagrelor
U50,488H
SNC80
DADLE

Microdialysis Techniques for Measuring Peripheral Drug Concentrations and Neurotransmitter Release in Research Models

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous measurement of unbound analyte concentrations in the extracellular fluid of virtually any tissue. This methodology is particularly valuable in pharmacology for assessing drug distribution to target tissues and monitoring the subsequent physiological and neurochemical responses. While extensively used for central nervous system (CNS) studies, its application to understand the peripheral actions of drugs like this compound is a significant area of research.

In the context of this compound, a peripherally acting mu-opioid receptor antagonist, microdialysis serves as a powerful tool to directly investigate its pharmacokinetics and pharmacodynamics at its intended site of action, primarily the gastrointestinal (GI) tract. nih.govrelistor.com Opioid agonists are known to inhibit the release of various neurotransmitters, including acetylcholine (B1216132), from neurons in the nervous system. tg.org.au The activation of opioid receptors in the enteric nervous system, for instance, inhibits neurotransmitter release from excitatory motor neurons, leading to reduced gut motility. mdpi.comresearchgate.net

Research studies have employed microdialysis to explore the complex interactions between opioids, their antagonists, and neurotransmitter release. For example, studies have used microdialysis to show that morphine can increase acetylcholine release in certain brain nuclei and that this effect can be modulated by opioid antagonists. nih.gov Other microdialysis investigations have focused on how opioid agonists and antagonists affect the release of neuropeptides like cholecystokinin (B1591339) in the spinal cord. nih.govki.se These studies, although often focused on the CNS, establish a methodological precedent for investigating similar interactions in peripheral tissues.

For this compound, a key application of microdialysis is to quantify its concentration directly in the extracellular fluid of peripheral tissues. A microdialysis probe can be surgically placed in a target tissue, such as the wall of the intestine or subcutaneous tissue, in a research model. The probe is continuously perfused with a physiological solution, and due to the concentration gradient, unbound this compound from the surrounding tissue diffuses across the probe's semi-permeable membrane into the collected fluid (dialysate). This dialysate can then be analyzed to determine the real-time concentration of the pharmacologically active drug at its site of action. This provides crucial data on tissue penetration and duration of target engagement, which is distinct from simply measuring plasma concentrations. nih.govmedsafe.govt.nz

Furthermore, microdialysis can be employed to measure this compound's effect on peripheral neurotransmitter release. Opioids suppress GI motility partly by inhibiting the release of excitatory neurotransmitters like acetylcholine in the myenteric plexus. tg.org.au A hypothetical but illustrative research model using microdialysis could involve placing a probe in the intestinal wall of an animal model. After establishing a baseline level of acetylcholine, an opioid like morphine would be administered, which is expected to decrease acetylcholine levels in the dialysate. Subsequent administration of this compound would be expected to reverse this effect, causing acetylcholine levels to rise, thereby demonstrating its antagonistic action at peripheral opioid receptors. This approach provides direct biochemical evidence of the drug's mechanism of action in a living system.

The table below illustrates the type of data that could be generated from such a hypothetical microdialysis study in a peripheral tissue, demonstrating the antagonistic effect of this compound on opioid-induced suppression of a neurotransmitter.

Table 1: Hypothetical Microdialysis Data on the Effect of this compound on Opioid-Induced Neurotransmitter Suppression in a Peripheral Tissue

Time Point (minutes)Treatment PhaseExtracellular Morphine Conc. (nM)Extracellular this compound Conc. (nM)Extracellular Acetylcholine (% of Baseline)
0-30Baseline00100%
30-60Morphine Infusion50045%
60-90Morphine Infusion52042%
90-120MNTX + Morphine512585%
120-150MNTX + Morphine492895%
150-180Washout201598%

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Avenues and Future Directions for Methylnaltrexone Investigation

Exploration of Novel Peripheral Opioid Receptor Subtypes and Their Modulation by Methylnaltrexone

This compound primarily acts as a selective antagonist at the µ-opioid receptor. rjptonline.org However, its interaction with other opioid receptor subtypes, such as kappa (κ) and delta (δ), is an active area of research. In vitro studies have determined its binding affinity for these receptors, revealing a more complex pharmacological profile than initially understood.

This compound binds to the µ-opioid receptor with a high affinity, demonstrated by an inhibition constant (Ki) of 28 nM. europa.eu Its potency at the κ-opioid receptor is approximately 8-fold less, with a Ki of 230 nM. europa.eu The affinity for δ-opioid receptors is significantly lower. scottishmedicines.org.uktandfonline.com Some research indicates that this compound may exhibit weak partial agonist activity at recombinant µ and κ opioid receptors. tandfonline.comnih.gov

Table 1: this compound Interaction with Opioid Receptor Subtypes

Receptor Subtype Interaction Type Affinity (Ki) Research Findings
µ-opioid Antagonist drugbank.com 28 nM europa.eu Primary target; competitively antagonizes µ-opioid agonists. nih.gov
κ-opioid Antagonist drugbank.com 230 nM (8-fold less than µ) europa.eu Reverses effects of κ-opioid agonists at higher concentrations. nih.gov

| δ-opioid | Very Low Affinity | >15 µM tandfonline.comnih.gov | Does not significantly reverse effects of δ-opioid agonists in some models. nih.gov |

Investigation of this compound's Role in Systems Biology and Network Pharmacology

The traditional view of this compound focuses on its direct antagonism of opioid receptors. However, emerging research is placing this action within the broader context of systems biology and network pharmacology. This approach examines how the compound's effects ripple through complex intracellular signaling networks and influence cellular behavior beyond simple receptor blockade.

For instance, studies have begun to explore this compound's role in processes like angiogenesis and vascular permeability. Research has shown that this compound can inhibit opiate- and Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. atsjournals.org Furthermore, investigations have demonstrated that this compound can attenuate vascular permeability induced by agents like thrombin and lipopolysaccharide (LPS) through a mechanism involving the transactivation of the sphingosine-1-phosphate (S1P3) receptor. atsjournals.org This suggests that this compound's effects may extend to modulating cellular pathways involved in inflammation and barrier function, independent of its direct opioid receptor antagonism.

Network pharmacology approaches could further map these interactions, identifying previously unknown connections between opioid receptor modulation and other cellular systems. Such studies may reveal how this compound influences the broader "interactome" of proteins and signaling molecules, potentially uncovering new therapeutic applications or explaining subtle aspects of its current clinical effects. For example, preclinical studies have suggested that this compound may attenuate nausea and vomiting induced by certain drugs and could block increases in HIV entry and replication in immune cells exposed to morphine. uchicago.edu

Development of Advanced Delivery Systems for Targeted Research Applications

The physicochemical properties of this compound, specifically its quaternary amine structure which restricts its passage across the blood-brain barrier, are central to its function as a peripheral antagonist. wikipedia.orgeuropa.eu Building on this, researchers are exploring advanced delivery systems to further refine its targeting for research purposes. These systems aim to control the release and distribution of the compound, allowing for more precise investigation of its effects in specific tissues or cellular compartments.

Nanoparticle-based drug delivery systems are a key area of interest. researchgate.netnih.gov These technologies offer advantages such as improved stability, high carrier capacity, and the potential for targeted delivery. nih.gov For research applications, encapsulating this compound in microcapsules or nanoparticles could enable investigators to study its effects with greater spatial and temporal control in preclinical models. google.com For example, such systems could be designed to release the compound in specific segments of the gastrointestinal tract, helping to dissect the roles of opioid receptors in different intestinal regions. Both biodegradable and non-biodegradable polymeric materials are being considered for these applications. google.com

These advanced delivery systems are not just for improving therapeutic profiles but are valuable tools for basic science. They allow for the precise probing of physiological systems and help answer fundamental questions about the localized roles of peripheral opioid receptors. researchgate.net

Integration of this compound Studies with Personalized Medicine Research Paradigms (Conceptual)

A conceptual future direction for this compound research lies in its integration with personalized medicine. The response to both opioids and their antagonists can vary significantly among individuals due to genetic factors, particularly variations in genes encoding for opioid receptors, metabolic enzymes, and drug transporters.

Future research could focus on the pharmacogenomics of this compound. For example, polymorphisms in the µ-opioid receptor gene (OPRM1) could potentially influence the binding affinity and efficacy of this compound in the periphery. Similarly, variations in enzymes responsible for its metabolism, although minor, could affect its pharmacokinetics. drugbank.com While this compound is primarily excreted unchanged, about 40% is metabolized, with pathways including conversion to methyl-6-naltrexol isomers and this compound sulfate. drugbank.com It is also a weak inhibitor of the metabolic enzyme CYP2D6. drugbank.comnih.gov

A personalized medicine paradigm would involve prospectively studying how these and other genetic variations correlate with individual responses to this compound. By combining genomic data with detailed clinical and physiological measurements, researchers could develop models to predict which individuals are most likely to benefit from or require adjustments in their interaction with this compound. This approach remains largely conceptual but represents a logical next step in optimizing the use of peripheral opioid antagonists.

Unresolved Mechanistic Questions and Hypotheses Regarding this compound's Pharmacological Profile

Despite its well-defined primary mechanism, several questions and hypotheses about this compound's broader pharmacological profile remain unresolved. These questions represent active areas for future investigation.

One key question is the extent to which this compound may cross the blood-brain barrier (BBB). While it is designed and widely described as peripherally restricted due to its quaternary amine structure, some studies have presented indirect evidence suggesting it may have slight, centrally-mediated effects. cambridge.orgnih.gov One study observed that this compound alone induced a slight degree of miosis (pupil constriction), a centrally mediated opioid agonist effect, raising questions about whether its effects can be attributed exclusively to peripheral mechanisms. nih.gov Clarifying the degree of BBB penetration, even if minimal, is crucial for a complete understanding of its pharmacological activity.

Another unresolved area is the full spectrum of its intracellular signaling consequences. Beyond simple receptor antagonism, the potential for this compound to induce receptor transactivation (as seen with the S1P3 receptor) or to act as a weak partial agonist at µ and κ receptors warrants further study. tandfonline.comatsjournals.org These subtle actions could have significant physiological implications that are not yet fully understood.

Table 2: Unresolved Questions and Research Hypotheses for this compound

Unresolved Question Key Hypothesis/Area of Investigation Rationale/Supporting Evidence
Central Nervous System Penetration Does this compound cross the BBB to a small but functionally significant extent? Some studies report slight miosis, a central effect, following administration. nih.gov
Partial Agonist Activity Does this compound exhibit weak partial agonism at µ and κ receptors in vivo? In vitro studies have shown weak partial agonist activity at recombinant receptors. tandfonline.com
Non-Opioid Receptor Interactions What is the full scope of this compound's effects via transactivation of other receptors (e.g., S1P3)? Evidence exists for inhibition of vascular permeability via S1P3 transactivation. atsjournals.org

| Immune System Modulation | How does this compound impact opioid-mediated effects on immune cells? | Preclinical data suggests it may block morphine's effects on HIV replication in immune cells. uchicago.edu |

Potential for this compound Analogues in Probing Non-Opioid Receptors and Pathways

The chemical scaffold of this compound, a quaternary derivative of naltrexone (B1662487), serves as a valuable starting point for the synthesis of new chemical probes. scottishmedicines.org.ukthieme-connect.com By modifying the core structure, medicinal chemists can create analogues designed to explore biological questions beyond opioid receptor antagonism.

The synthesis of various naltrexone derivatives is an established field. cjph.com.cngoogle.com The development of this compound itself involved the methylation of naltrexone, creating a permanently charged molecule. mypcnow.org Future research could involve creating a library of this compound analogues with different alkyl groups or other modifications. These new compounds could then be screened against a wide range of non-opioid receptors and cellular pathways.

For example, an analogue could be designed to enhance the interaction with the S1P3 receptor pathway, allowing for more specific investigation of its role in vascular permeability. atsjournals.org Another analogue might be synthesized to have altered affinity for κ- or δ-opioid receptors, helping to dissect the specific peripheral functions of these receptor subtypes. This strategy uses the fundamental properties of the this compound molecule—its peripheral restriction—as a tool to create novel probes for exploring a variety of physiological and pathological processes in the periphery without the confounding influence of central nervous system effects.

Q & A

Basic Research Question: What experimental models are most suitable for investigating methylnaltrexone’s peripheral μ-opioid receptor (MOR) antagonism and its impact on opioid-induced side effects?

Answer:
Preclinical studies often use gastrointestinal transit assays in rodent models to quantify MNTX’s reversal of opioid-induced delays. For example, measuring oral-cecal transit time via lactulose breath tests in healthy volunteers provides translational insights . In vitro models, such as isolated guinea pig ileum preparations, assess MOR antagonism by evaluating inhibition of opioid-induced smooth muscle contraction . To ensure rigor, researchers should validate findings across species (e.g., rodents, primates) and correlate results with plasma MNTX levels using high-performance liquid chromatography (HPLC) .

Basic Research Question: How should clinical trials evaluating this compound for opioid-induced constipation (OIC) be designed to ensure reproducibility?

Answer:
Key design elements include:

  • Randomized, double-blind, placebo-controlled trials (RCTs) with stratification by baseline laxative use and opioid dose .
  • Primary endpoints : Proportion of patients achieving rescue-free laxation within 4 hours post-dose, as validated in phase III trials .
  • Crossover protocols : Address ethical concerns in palliative care by allowing placebo-arm patients to receive MNTX post-blinding, but use statistical methods (e.g., weighted Cox models) to account for survival bias .
  • Detailed reporting : Follow CONSORT guidelines, including adverse event attrition rates and plasma albumin levels as covariates in survival analyses .

Advanced Research Question: How can researchers resolve contradictions in survival outcomes associated with this compound in advanced cancer patients?

Answer:
Post hoc analyses of pooled RCTs revealed a median survival increase of 20 days in MNTX-treated cancer patients, but this effect was absent in non-cancer cohorts . To address contradictions:

  • Control for confounders : Use multivariable Cox regression to adjust for albumin levels (HR = 0.46, p < 0.001) and tumor type heterogeneity .
  • Mechanistic studies : Investigate MOR-mediated pathways in cancer progression (e.g., angiogenesis, immune suppression) using xenograft models with MOR-knockout comparisons .
  • Trial limitations : Note that crossover designs and small sample sizes in terminal cancer cohorts may inflate survival signals; replicate findings in dedicated oncology trials .

Advanced Research Question: What methodological challenges arise when analyzing this compound’s efficacy in crossover clinical trials, and how can they be mitigated?

Answer:
Crossover trials introduce carryover effects and treatment-by-period interactions , complicating interpretation. Solutions include:

  • Self-controlled analyses : Compare pre- and post-crossover outcomes within the same patient, reducing inter-individual variability .
  • Statistical adjustments : Use mixed-effects models to account for repeated measures and baseline covariates (e.g., opioid dose, laxative use) .
  • Blinding maintenance : Ensure open-label extension (OLE) phases report adverse events rigorously, as unblinding may bias patient-reported outcomes .

Basic Research Question: What methodologies are used to assess this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration in preclinical studies?

Answer:

  • Radiolabeled tracing : Administer ³H-methylnaltrexone to rodents and quantify radioactivity in plasma, cerebrospinal fluid (CSF), and peripheral tissues via scintillation counting .
  • Mass spectrometry : Measure plasma and CSF MNTX concentrations in humans after subcutaneous administration; studies confirm ≤ 0.1% BBB penetration due to its quaternary ammonium structure .
  • Functional assays : Pair pharmacokinetic data with pharmacodynamic endpoints (e.g., analgesia retention in tail-flick tests) to confirm peripheral selectivity .

Advanced Research Question: How can preclinical data on this compound’s antitumor effects be translated into clinically testable hypotheses?

Answer:
Preclinical evidence suggests MOR activation promotes tumor growth, and MNTX inhibits this via:

  • Immune modulation : Assess tumor-infiltrating lymphocytes (TILs) in syngeneic mouse models treated with MNTX ± checkpoint inhibitors .
  • Angiogenesis assays : Quantify microvessel density in MOR-expressing xenografts using CD31 immunohistochemistry .
  • Clinical translation : Design phase II trials in advanced cancer patients with OIC, co-primary endpoints of constipation relief and progression-free survival (PFS), stratified by tumor MOR expression .

Basic Research Question: What steps ensure reproducibility in this compound-related in vivo studies?

Answer:

  • Detailed protocols : Report opioid agonist doses (e.g., morphine 0.1 mg/kg), MNTX administration routes (subcutaneous vs. oral), and timing of transit measurements .
  • Compound verification : For novel formulations, provide nuclear magnetic resonance (NMR) spectra and high-resolution mass spectrometry (HRMS) data .
  • Data sharing : Deposit raw datasets (e.g., survival times, adverse events) in repositories like ClinicalTrials.gov for independent validation .

Advanced Research Question: What evidence supports or refutes the hypothesis that this compound’s survival benefits in cancer are independent of its laxative effects?

Answer:

  • Supporting evidence : In RCTs, MNTX responders (laxation within 4 hours) had longer median survival (118 vs. 55 days, p < 0.001), but multivariable analyses attributed only 32% of the survival benefit to laxation .
  • Contradictory evidence : Non-laxation-related mechanisms (e.g., MOR blockade inhibiting tumor cell migration) are plausible but lack direct clinical correlation .
  • Research gaps : Conduct in situ hybridization of MOR in patient tumor biopsies to correlate receptor density with survival outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone
Reactant of Route 2
Methylnaltrexone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.